molecular formula C11H21NO7S B591033 Fru-Met - 13C6 CAS No. 1083053-42-2

Fru-Met - 13C6

Katalognummer: B591033
CAS-Nummer: 1083053-42-2
Molekulargewicht: 317.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fru-Met - 13C6 is a stable isotope-labeled compound where six carbon atoms in its structure are replaced with the non-radioactive carbon-13 isotope. This labeling enables precise tracking and quantification in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Isotopic labeling minimizes interference from endogenous compounds in biological matrices, making it invaluable for pharmacokinetic studies, metabolomics, and environmental monitoring .

The synthesis of Fru-Met - 13C6 typically involves multi-step organic reactions starting with a 13C6-labeled precursor (e.g., benzene-13C6). Advanced purification methods, including high-performance liquid chromatography (HPLC) and solid-phase extraction, ensure chemical purity >98% and isotopic purity >99 atom% 13C, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Eigenschaften

CAS-Nummer

1083053-42-2

Molekularformel

C11H21NO7S

Molekulargewicht

317.29

Reinheit

85% min.

Synonyme

Fru-Met - 13C6

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparison of 13C6-Labeled Compounds

Compound Name Core Structure Application Isotopic Purity (atom% 13C) Analytical Method
Fru-Met - 13C6 Fructose-methionine conjugate Metabolite tracking in pharmaceuticals >99.0 LC-MS/MS, HRMS
Sulfachloropyridazine-phenyl-13C6 Sulfonamide derivative Detection of sulfonamide residues in food >99.0 LC-MS/MS, HPLC
Zearalenone-phenyl-13C6 Mycotoxin derivative Quantification of zearalenone in crops >98.0 LC-MS/MS, GC×GC-qMS
[13C6]Cotinine Nicotine metabolite Tobacco exposure biomarker analysis >98.5 LC-MS/MS, GC-MS
[13C6]Tyrosine derivatives Phenethylamine backbone Forensic drug quantification >99.0 GC-MS, LC-MS/MS

Research Findings

  • Sensitivity in Detection : Fru-Met - 13C6 demonstrates a limit of detection (LOD) <10 ng/mL in biological matrices, comparable to [13C6]cotinine (LOD <5 ng/mL) .
  • Isotopic Interference: Unlike non-labeled compounds, 13C6-labeled analogues eliminate overlaps in mass spectra, enhancing accuracy in multiplexed assays .

Differentiating Factors

Target Specificity: Fru-Met - 13C6 is tailored for carbohydrate and amino acid metabolism studies, whereas zearalenone-phenyl-13C6 focuses on mycotoxin analysis .

Synthetic Complexity: Zearalenone-phenyl-13C6 requires 21 steps vs. 6 steps for sulfachloropyridazine-phenyl-13C6, reflecting differences in molecular architecture .

Cost Efficiency : Fru-Met - 13C6 and [13C6]tyrosine derivatives are more cost-effective for large-scale studies compared to mycotoxin-labeled compounds .

Critical Notes

Isotopic Purity Requirements : For quantitative accuracy, isotopic purity must exceed 98 atom% 13C to avoid natural abundance interference (e.g., 1.1% 13C in unlabeled compounds) .

Analytical Validation : Cross-validation using orthogonal methods (e.g., NMR for structure, HRMS for mass accuracy) is essential for all 13C6-labeled compounds .

Q & A

Q. What are the key considerations for synthesizing and purifying Fru-Met - 13C6 to ensure isotopic integrity in metabolic studies?

To maintain isotopic purity (>99% 13C enrichment), synthesis protocols must minimize isotopic dilution during precursor incorporation. Techniques like ion chromatography-mass spectrometry (IC-MS) are critical for verifying isotopic labeling efficiency . Post-synthesis purification via HPLC with UV-Vis or charged aerosol detection ensures removal of unlabeled contaminants. Researchers should document solvent systems, column specifications, and retention times to enable reproducibility .

Q. How does Fru-Met - 13C6 differ from non-labeled fructose metabolites in tracer studies?

The 13C6 label allows precise tracking of metabolic flux via stable isotope-resolved metabolomics (SIRM). Unlike non-labeled metabolites, 13C6 incorporation into pathways like glycolysis or the pentose phosphate pathway generates detectable mass shifts (+6 Da) in downstream metabolites, enabling kinetic modeling of flux rates. Researchers must validate labeling patterns using tandem MS/MS to distinguish isotopic peaks from background noise .

Advanced Research Questions

Q. How can researchers design experiments using Fru-Met - 13C6 to resolve contradictory findings in cancer metabolism studies?

Contradictions often arise from heterogeneous cell models or inconsistent sampling times. A robust design includes:

  • Population : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate genetic effects.
  • Intervention : Pulse-chase labeling with Fru-Met - 13C6 at physiologically relevant concentrations (e.g., 5–10 mM).
  • Comparison : Parallel experiments with 13C-glucose to dissect fructose-specific pathways.
  • Outcome : Time-resolved flux analysis via LC-MS to capture dynamic labeling patterns.
    Apply the PICOT framework to ensure methodological rigor .

Q. What analytical strategies mitigate signal overlap when quantifying 13C6-labeled metabolites in complex biological matrices?

  • Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers (e.g., fructose-1,6-bisphosphate vs. fructose-2,6-bisphosphate).
  • High-Resolution MS : Orbitrap or TOF instruments (resolving power >30,000) distinguish 13C6 peaks from natural isotopic abundance.
  • Data Deconvolution : Software tools like XCMS or METLIN automate peak alignment and correct for matrix effects .

Q. How can positional isotopomer analysis of Fru-Met - 13C6 improve mechanistic insights into metabolic reprogramming?

Q. What statistical methods address variability in 13C6 tracer data across replicate experiments?

  • Mixed-Effects Models : Account for batch effects (e.g., cell passage number, MS run date).
  • Principal Component Analysis (PCA) : Identify outliers driven by technical artifacts.
  • False Discovery Rate (FDR) Correction : Adjust p-values for multiple comparisons in fluxomics datasets.
    Preprocess raw data using platforms like Skyline or MAVEN to normalize intensities .

Methodological Guidance

Q. How to validate the specificity of antibodies used in 13C6 tracer studies (e.g., epitope mapping)?

  • Positional Scanning Mutagenesis : Replace residues in suspected binding regions (e.g., S475–I482 in Ebola glycoprotein studies) and measure 13C6-antibody affinity via ELISA.
  • Competitive Binding Assays : Co-incubate with unlabeled Fru-Met to confirm dose-dependent signal reduction.
    Cross-reference with structural data (e.g., cryo-EM) to resolve false positives .

Q. What criteria ensure ethical and reproducible use of Fru-Met - 13C6 in animal studies?

  • FINER Framework :
    • Feasible : Optimize tracer dosage to avoid toxicity (e.g., ≤20% 13C6 in feed).
    • Novel : Compare against existing tracers (e.g., 13C-glucose).
    • Ethical : Adhere to IACUC guidelines for isotope disposal.
  • Data Transparency : Publish raw MS spectra and animal metadata in repositories like MetaboLights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.